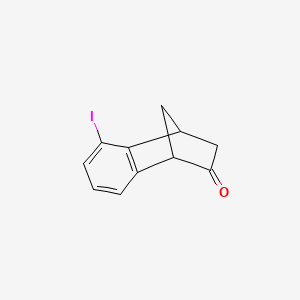![molecular formula C21H14BrN B11952615 N-[(E)-9-anthrylmethylidene]-4-bromoaniline](/img/structure/B11952615.png)
N-[(E)-9-anthrylmethylidene]-4-bromoaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-9-anthrylmethylidene]-4-bromoaniline is an organic compound that features a unique structure combining an anthracene moiety with a brominated aniline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-9-anthrylmethylidene]-4-bromoaniline typically involves a condensation reaction between 9-anthraldehyde and 4-bromoaniline. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the imine bond. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-9-anthrylmethylidene]-4-bromoaniline can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The imine bond can be reduced to form the corresponding amine.
Substitution: The bromine atom on the aniline ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: N-[(E)-9-anthrylmethyl]-4-bromoaniline.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(E)-9-anthrylmethylidene]-4-bromoaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug design and development due to its unique structural features.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of N-[(E)-9-anthrylmethylidene]-4-bromoaniline is primarily based on its ability to interact with various molecular targets through its anthracene and aniline moieties. The anthracene group can participate in π-π stacking interactions, while the brominated aniline can form hydrogen bonds and engage in electrophilic aromatic substitution reactions. These interactions enable the compound to modulate the activity of specific proteins and enzymes, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
N-[(E)-9-anthrylmethylidene]-4-chloroaniline: Similar structure but with a chlorine atom instead of bromine.
N-[(E)-9-anthrylmethylidene]-4-fluoroaniline: Similar structure but with a fluorine atom instead of bromine.
N-[(E)-9-anthrylmethylidene]-4-iodoaniline: Similar structure but with an iodine atom instead of bromine.
Uniqueness
N-[(E)-9-anthrylmethylidene]-4-bromoaniline is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions that are not possible with other halogen atoms. This property can influence the compound’s reactivity and interaction with biological targets, making it distinct from its chloro, fluoro, and iodo counterparts.
Properties
Molecular Formula |
C21H14BrN |
|---|---|
Molecular Weight |
360.2 g/mol |
IUPAC Name |
1-anthracen-9-yl-N-(4-bromophenyl)methanimine |
InChI |
InChI=1S/C21H14BrN/c22-17-9-11-18(12-10-17)23-14-21-19-7-3-1-5-15(19)13-16-6-2-4-8-20(16)21/h1-14H |
InChI Key |
CDTZFJKBRMQGOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NC4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






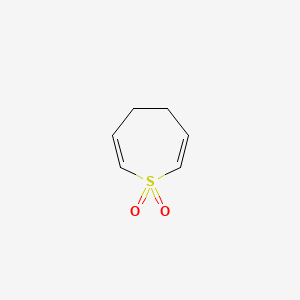

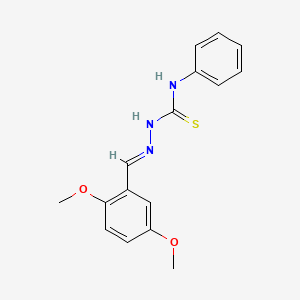
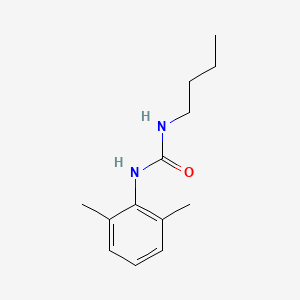

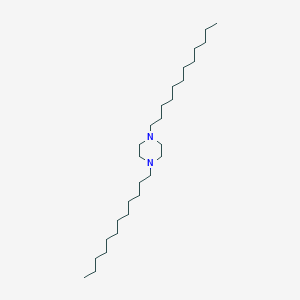
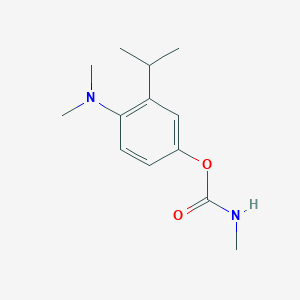
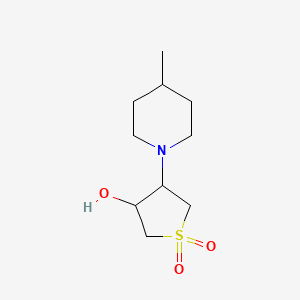
![N'-[(Z)-1-phenylbutylidene]benzohydrazide](/img/structure/B11952613.png)
